molecular formula C12H11NO4 B597571 Ethyl 4,7-dihydroxyquinoline-3-carboxylate CAS No. 104047-30-5

Ethyl 4,7-dihydroxyquinoline-3-carboxylate

Cat. No. B597571
CAS RN: 104047-30-5
M. Wt: 233.223
InChI Key: FLUZKLSNPUDHBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,7-dihydroxyquinoline-3-carboxylate is a chemical compound with the molecular formula C12H11NO4 . It has a molecular weight of 233.22 .


Synthesis Analysis

The synthesis of Ethyl 4,7-dihydroxyquinoline-3-carboxylate could potentially be achieved through the Gould–Jacobs reaction . This reaction is an organic synthesis for the preparation of quinolines and 4‐hydroxyquinoline derivatives . The series of reactions begins with the condensation/substitution of an aniline with alkoxy methylenemalonic ester or acyl malonic ester, producing anilidomethylenemalonic ester .


Chemical Reactions Analysis

The Gould–Jacobs reaction is a series of reactions that could potentially be used to synthesize Ethyl 4,7-dihydroxyquinoline-3-carboxylate . The reaction begins with the condensation/substitution of an aniline with alkoxy methylenemalonic ester or acyl malonic ester, producing anilidomethylenemalonic ester . Then, through a 6 electron cyclization process, 4-hydroxy-3-carboalkoxyquinoline is formed, which exists mostly in the 4-oxo form .

Mechanism of Action

The mechanism for the Gould–Jacobs reaction begins with a nucleophilic attack from the amine nitrogen followed by the loss of ethanol to form the condensation product . A 6 electron cyclization reaction with the loss of another ethanol molecule forms a quinoline (ethyl 4-oxo-4,4a-dihydroquinoline-3-carboxylate) . The enol form can be represented from the keto form through keto-enol tautomerism . Protonation of the nitrogen forms ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate .

Safety and Hazards

The safety and hazards of Ethyl 4,7-dihydroxyquinoline-3-carboxylate are not explicitly mentioned in the search results .

properties

IUPAC Name

ethyl 7-hydroxy-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-17-12(16)9-6-13-10-5-7(14)3-4-8(10)11(9)15/h3-6,14H,2H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUZKLSNPUDHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743330
Record name Ethyl 7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,7-dihydroxyquinoline-3-carboxylate

CAS RN

104047-30-5
Record name Ethyl 7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.